3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride

CAS No.: 1221722-26-4

Cat. No.: VC3361673

Molecular Formula: C9H10Cl2F3NO

Molecular Weight: 276.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1221722-26-4 |

|---|---|

| Molecular Formula | C9H10Cl2F3NO |

| Molecular Weight | 276.08 g/mol |

| IUPAC Name | 3-amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C9H9ClF3NO.ClH/c10-7-3-1-6(2-4-7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H |

| Standard InChI Key | BFIJEORGSJQZLY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CN)(C(F)(F)F)O)Cl.Cl |

| Canonical SMILES | C1=CC(=CC=C1C(CN)(C(F)(F)F)O)Cl.Cl |

Introduction

Chemical Identity and Structure

Basic Information and Identifiers

3-Amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride is identified through multiple chemical registry systems and nomenclature schemes. The compound is registered with CAS number 1221722-26-4, providing a unique identifier for database searches and regulatory documentation . Its molecular formula is C9H10Cl2F3NO, with a calculated molecular weight of 276.08 g/mol. The compound consists of the parent structure 3-amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol with an associated hydrochloride salt, making it more stable and potentially more soluble in polar solvents compared to its free base form.

The following table summarizes the key identifiers for this compound:

| Identifier | Value |

|---|---|

| CAS Number | 1221722-26-4 |

| Molecular Formula | C9H10Cl2F3NO |

| Molecular Weight | 276.08 g/mol |

| IUPAC Name | 3-amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol;hydrochloride |

| InChI | InChI=1S/C9H9ClF3NO.ClH/c10-7-3-1-6(2-4-7)8(15,5-14)9(11,12)13;/h1-4,15H,5,14H2;1H |

| InChIKey | BFIJEORGSJQZLY-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CN)(C(F)(F)F)O)Cl.Cl |

| PubChem Compound ID | 47002645 |

Structural Characteristics

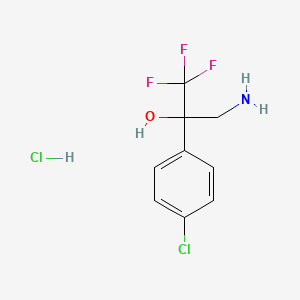

The structure of 3-amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride features several important functional groups that contribute to its chemical behavior. The parent compound contains an aromatic ring with a para-chloro substituent, a tertiary alcohol group, a primary amine, and a trifluoromethyl group . The hydrochloride salt formation occurs at the primary amine position, creating a more stable compound for storage and handling.

The molecule can be described as having three main structural components:

-

A 4-chlorophenyl group that provides aromatic character and potential for π-stacking interactions

-

A central carbon bearing a hydroxyl group and connecting to the trifluoromethyl group

-

An aminomethyl side chain that forms the hydrochloride salt

This arrangement of functional groups creates a molecule with multiple potential hydrogen bonding sites, which may be relevant for its interaction with biological targets. The presence of the trifluoromethyl group significantly affects the electronic properties of the molecule, potentially enhancing its metabolic stability and lipophilicity compared to non-fluorinated analogs.

Synthesis and Preparation

General Synthetic Approaches

| Hazard Statement | Description | Classification |

|---|---|---|

| H302 | Harmful if swallowed | Acute Toxicity, Oral, Category 4 |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure, Category 3 |

These classifications indicate that the compound requires appropriate handling procedures and safety precautions during laboratory use or manufacturing processes.

Current Research and Future Directions

Future Research Opportunities

Several promising research directions can be identified for 3-amino-2-(4-chlorophenyl)-1,1,1-trifluoropropan-2-ol hydrochloride:

-

Structure-activity relationship studies: Investigation of how structural modifications affect biological activity, potentially leading to more targeted pharmaceutical or agrochemical applications.

-

Synthetic methodology development: Exploration of more efficient synthetic routes to produce the compound with higher yields, fewer steps, or under more environmentally friendly conditions.

-

Materials applications: Research into novel materials incorporating this compound or its derivatives, particularly exploiting the fluorine-containing portions for specialty applications.

-

Medicinal chemistry: Exploration of the compound as a scaffold for developing biologically active molecules, particularly where the trifluoromethyl group might confer advantageous pharmacokinetic properties.

-

Stereochemical investigations: Studies on the stereochemical aspects of the molecule and how they might influence biological activity or material properties.

These research directions represent opportunities to expand the knowledge base regarding this compound and potentially discover novel applications in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume